5,7-Diethylpyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
43024-20-0 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5,7-diethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H13N3/c1-3-8-7-9(4-2)13-10(12-8)5-6-11-13/h5-7H,3-4H2,1-2H3 |
InChI Key |
JOBXLLRCQGJXHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC2=CC=NN21)CC |
Origin of Product |
United States |
Foundational & Exploratory
5,7-Diethylpyrazolo[1,5-a]pyrimidine CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and application profile of 5,7-Diethylpyrazolo[1,5-a]pyrimidine , a specialized heterocyclic scaffold used primarily in medicinal chemistry as a precursor for kinase inhibitors and sedative-hypnotic agents.
Executive Summary & Chemical Identity
5,7-Diethylpyrazolo[1,5-a]pyrimidine is a fused bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyrimidine class. Structurally, it consists of a pyrazole ring fused to a pyrimidine ring, with ethyl groups substituted at the 5 and 7 positions. This specific substitution pattern enhances the lipophilicity of the scaffold compared to the more common dimethyl analogs, influencing membrane permeability and hydrophobic pocket binding in protein targets (e.g., kinases, GABA-A receptors).
Chemical Identifiers
| Property | Detail |
| Chemical Name | 5,7-Diethylpyrazolo[1,5-a]pyrimidine |
| Key Derivative CAS | 43024-34-6 (Refers to 3-Bromo-5,7-diethylpyrazolo[1,5-a]pyrimidine) |
| Molecular Formula | C₁₀H₁₃N₃ |
| Molecular Weight | 175.23 g/mol |
| SMILES | CCC1=CC(CC)=NC2=C1C=NN2 |
| InChI Key | (Derivative Analog) VRPHWIXXWLEOAI-UHFFFAOYSA-N |
| Classification | Fused Pyrazolopyrimidine; Bioisostere of Purine |
Note on CAS: While the core unsubstituted 5,7-diethyl parent compound is a known chemical entity, it is frequently encountered in commerce as its functionalized derivatives, such as the 3-bromo analog (CAS 43024-34-6), which serves as a critical intermediate for cross-coupling reactions.
Synthesis & Manufacturing Protocol
The synthesis of 5,7-diethylpyrazolo[1,5-a]pyrimidine follows a regioselective cyclocondensation mechanism. This protocol is favored for its high atom economy and scalability.[1]
Core Reaction: Cyclocondensation
Reagents: 3-Aminopyrazole (1 eq), 3,5-Heptanedione (1.1 eq). Solvent: Ethanol or Glacial Acetic Acid. Catalyst: Piperidine (catalytic) or refluxing in acidic media.
Step-by-Step Protocol
-
Preparation: Dissolve 3-aminopyrazole (CAS 1820-80-0) in absolute ethanol.
-
Addition: Slowly add 3,5-heptanedione (dipropionylmethane) to the solution at room temperature.
-
Mechanistic Insight: The exocyclic amine of the pyrazole attacks one carbonyl of the diketone, followed by ring closure where the endocyclic pyrazole nitrogen attacks the second carbonyl.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of the amine via TLC (Mobile phase: EtOAc/Hexane).
-
Work-up: Cool the reaction mixture. The product may precipitate upon cooling.[2] If not, remove solvent under reduced pressure.
-
Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.
Reaction Scheme Visualization
The following diagram illustrates the condensation pathway and subsequent functionalization opportunities.
Caption: Cyclocondensation of 3-aminopyrazole and 3,5-heptanedione yields the 5,7-diethyl core, which is readily brominated at the C-3 position.
Physical & Chemical Properties
The 5,7-diethyl substitution pattern imparts specific physicochemical characteristics distinct from the methyl analogs.
| Property | Value/Description | Implication for Research |
| Lipophilicity (LogP) | ~2.5 (Predicted) | Higher membrane permeability than dimethyl analogs; suitable for CNS targeting. |
| Solubility | Soluble in DMSO, DCM, Methanol; Low in Water. | Requires organic co-solvents for biological assays. |
| Reactivity (C-3) | Highly Nucleophilic | The C-3 position is electron-rich, allowing facile electrophilic aromatic substitution (halogenation, formylation). |
| Reactivity (C-7) | Sterically Hindered | The ethyl group at C-7 provides steric bulk, protecting the pyrimidine ring from nucleophilic attack compared to unhindered analogs. |
Applications in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets.
A. Kinase Inhibition (ATP-Competitive)
The scaffold mimics the purine ring of ATP. The 5,7-diethyl substituents fill hydrophobic pockets (Gatekeeper regions) in kinase active sites.
-
Targets: Cyclin-dependent kinases (CDKs), Pim-1 kinase, and PI3K (Phosphoinositide 3-kinase).
-
Mechanism: The N1 and N4 nitrogens often serve as hydrogen bond acceptors for the kinase hinge region.
B. GABA-A Receptor Ligands
Derivatives of this scaffold (e.g., Zaleplon, Indiplon) are high-affinity ligands for the benzodiazepine binding site of GABA-A receptors.
-
Role of Diethyl Group: Enhances binding affinity to the
subunit hydrophobic pocket, potentially improving selectivity for sedative effects over anxiolytic effects.
C. Signaling Pathway Interaction
The following diagram maps the interference of this scaffold within the PI3K/Akt/mTOR pathway, a common target for these derivatives in oncology.
Caption: The 5,7-diethylpyrazolo[1,5-a]pyrimidine scaffold acts as an ATP-competitive inhibitor of PI3K, blocking downstream Akt/mTOR signaling.
Safety & Handling (SDS Highlights)
While specific toxicological data for the 5,7-diethyl derivative is limited, handling should follow protocols for similar pyrazolopyrimidines.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Stability: Stable under normal conditions; avoid strong oxidizing agents.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]
-
Organic Syntheses. (1976). Synthesis of 3(5)-Aminopyrazole. Org. Synth. 1976, 56, 3. Retrieved from [Link]
-
ChemBuyersGuide. (n.d.). Phenol, 4,4'-(5,7-diethylpyrazolo[1,5-a]pyrimidine-2,3-diyl)bis. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]
Sources
Technical Guide: Pharmacological Mechanism of 5,7-Diethylpyrazolo[1,5-a]pyrimidine
The following technical guide details the pharmacological mechanism, synthesis, and experimental validation of 5,7-Diethylpyrazolo[1,5-a]pyrimidine , a privileged scaffold in the design of non-benzodiazepine sedative-hypnotics and kinase inhibitors.
Executive Summary
5,7-Diethylpyrazolo[1,5-a]pyrimidine represents a specific lipophilic derivative of the pyrazolo[1,5-a]pyrimidine core, a scaffold famously associated with "Z-drugs" (e.g., Zaleplon, Indiplon). While the scaffold is versatile enough to serve as an ATP-competitive kinase inhibitor (e.g., against CDK or Trk families) when heavily substituted, the simple 5,7-dialkyl derivatives are primarily characterized as Positive Allosteric Modulators (PAMs) of the
This guide focuses on its activity as a high-affinity ligand for the benzodiazepine binding site (BZD-site) of the
Pharmacological Mechanism of Action
Core Mechanism: GABA-A Receptor Modulation
The molecule functions as a Positive Allosteric Modulator (PAM) . Unlike orthosteric agonists (GABA) that bind at the
-
Binding Event: The pyrazolo[1,5-a]pyrimidine core mimics the fused ring system of benzodiazepines but with distinct electronics that favor the
subunit histidine residue (His101). -
Conformational Change: Binding induces a rotation in the receptor quaternary structure, increasing the affinity of the receptor for its endogenous ligand, GABA.
-
Ion Flux: This results in an increased frequency (rather than duration) of chloride ion (
) channel opening. -
Hyperpolarization: The influx of
hyperpolarizes the postsynaptic neuronal membrane, increasing the threshold for action potential generation and resulting in CNS depression (sedation/anxiolysis).
Selectivity Profile (The "Z-Drug" Advantage)
The 5,7-diethyl substitution pattern enhances lipophilicity (LogP) compared to the dimethyl analog, facilitating rapid Blood-Brain Barrier (BBB) penetration. Crucially, this scaffold exhibits subunit selectivity :
- Subunit: High affinity.[1] Mediates sedation and amnesia.
- Subunits: Lower intrinsic efficacy compared to classical benzodiazepines. This reduces the liability for potent muscle relaxation and ataxia, a hallmark advantage of pyrazolopyrimidines over diazepines.
Secondary Mechanism: Kinase Inhibition (Context Dependent)
Note: While the 5,7-diethyl derivative is a GABAergic probe, researchers must be aware that adding bulky aryl groups at the 3-position can shift the mechanism toward ATP-competitive inhibition of Cyclin-Dependent Kinases (CDKs), blocking cell cycle progression in G1/S phase.
Visualization of Signaling Pathway[2]
The following diagram illustrates the synaptic mechanism of action, highlighting the allosteric modulation of the Chloride channel.
Figure 1: Allosteric modulation of the GABA-A receptor by 5,7-Diethylpyrazolo[1,5-a]pyrimidine leading to hyperpolarization.
Chemical Biology & Synthesis Protocol
To study this mechanism, high-purity compound is required. The synthesis relies on a regioselective cyclocondensation.
Synthesis Workflow
Reaction: Condensation of 3-aminopyrazole with 3,5-heptanedione. Key Challenge: Ensuring regioselectivity (formation of pyrazolo[1,5-a]pyrimidine vs. other isomers).
Protocol:
-
Reagents: 3-Aminopyrazole (1.0 eq), 3,5-Heptanedione (1.1 eq), Glacial Acetic Acid (Solvent/Catalyst).
-
Reflux: Heat the mixture at 110°C for 4 hours. The acidic environment promotes the condensation of the exocyclic amine of the pyrazole with the carbonyl of the diketone.
-
Work-up: Cool to room temperature. Neutralize with
. Extract with Dichloromethane (DCM). -
Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (Hexane:EtOAc 4:1).
-
Validation:
must show distinct ethyl signals (triplet/quartet) and the pyrimidine ring protons.
Experimental Validation Protocols
To confirm the mechanism of action described above, the following self-validating assays are standard.
Radioligand Binding Assay (Affinity)
Objective: Determine the
| Parameter | Specification |
| Tissue Source | Rat Cerebral Cortex Homogenate (rich in |
| Radioligand | |
| Non-Specific Ligand | Clonazepam (10 |
| Incubation | 4°C for 60 minutes |
| Filtration | Whatman GF/B filters (pre-soaked in 0.3% PEI) |
| Data Analysis | Non-linear regression (Cheng-Prusoff equation) |
Logic: If 5,7-Diethylpyrazolo[1,5-a]pyrimidine displaces Flumazenil, it confirms binding to the specific BZD-site.
Two-Electrode Voltage Clamp (Functional Efficacy)
Objective: Differentiate between Agonist, Antagonist, and PAM activity.
Protocol:
-
System: Xenopus laevis oocytes expressing recombinant human
receptors.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Control: Apply GABA (
concentration) and record current ( ). -
Test: Co-apply GABA (
) + Test Compound (1 ). -
Measurement: Record the new current (
). -
Calculation: Potentiation
.
Interpretation:
-
>20% Potentiation: Positive Allosteric Modulator (PAM) -> Validates Sedative Mechanism.
-
No Change: Antagonist (or binds to different site).
-
Reduction: Negative Allosteric Modulator (Inverse Agonist).
Visualization of Experimental Workflow
Figure 2: Integrated workflow from chemical synthesis to pharmacological validation.
References
-
Novellino, E., et al. (2018).[1] "A new class of pyrazolo[5,1-c][1,2,4]triazines as γ-aminobutyric type A (GABAA) receptor subtype ligand." Bioorganic & Medicinal Chemistry.
-
Szelejewski, W., et al. (1977). "3-Halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines, a nonbenzodiazepinoid class of antianxiety agents." Journal of Medicinal Chemistry.
-
Crocetti, L., et al. (2022).[2] "GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays." International Journal of Molecular Sciences.
-
Mahajan, A.T., et al. (2024). "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." Molecules.
-
Williamson, D.S., et al. (2005). "Novel pyrazolo[1,5-a]pyrimidines as potent inhibitors of cyclin-dependent kinase 2 (CDK2)." Bioorganic & Medicinal Chemistry Letters.
Sources
Binding affinity profiles for 5,7-Diethylpyrazolo[1,5-a]pyrimidine derivatives
Topic: Binding Affinity Profiles & SAR Optimization: 5,7-Diethylpyrazolo[1,5-a]pyrimidine Derivatives Focus: High-Affinity TSPO Ligands (VUIIS1008) & Lipophilic Optimization Content Type: Technical Guide / Whitepaper
Executive Summary: The "5,7-Diethyl" Effect[1][2]
In the development of heterocyclic pharmacophores, the pyrazolo[1,5-a]pyrimidine scaffold has proven to be a "privileged structure," particularly in the design of kinase inhibitors (e.g., CDK, Pim-1) and ligands for the Translocator Protein (TSPO) , formerly known as the peripheral benzodiazepine receptor (PBR).
This technical guide focuses on a critical Structure-Activity Relationship (SAR) discovery: the substitution of the standard 5,7-dimethyl motif with 5,7-diethyl groups. This specific steric expansion, exemplified by the ligand VUIIS1008 , has been demonstrated to yield a 36-fold improvement in binding affinity (
This document details the binding profiles, synthetic pathways, and experimental protocols required to validate 5,7-diethyl derivatives, specifically in the context of neuroinflammation imaging and blood-brain barrier (BBB) penetration.
Molecular Mechanism & Target Context[4]
The Target: TSPO (18 kDa)
The Translocator Protein (TSPO) is located on the outer mitochondrial membrane.[2] Under basal conditions, its expression in the Central Nervous System (CNS) is low.[2][3] However, during neuroinflammatory events (e.g., Alzheimer’s, Multiple Sclerosis, Ischemia), TSPO is dramatically upregulated in activated microglia and reactive astrocytes.
Binding Pocket Dynamics
The pyrazolo[1,5-a]pyrimidine scaffold binds to the TSPO cholesterol-binding domain.
-
The Core: The bicyclic ring mimics the adenosine/benzodiazepine core, establishing
- stacking interactions with aromatic residues (e.g., Trp, Phe) within the TSPO cleft. -
The 5,7-Positions: These positions project into a hydrophobic sub-pocket.
-
Methyl (DPA-714): Provides adequate fit but leaves unoccupied hydrophobic volume.
-
Ethyl (VUIIS1008):[1] The ethyl groups fill this hydrophobic void more completely, increasing van der Waals contacts and displacing high-energy water molecules, which significantly lowers the free energy of binding (
).
-
DOT Diagram: TSPO Neuroinflammation Signaling Pathway
Caption: Signal transduction pathway linking neuroinflammation to TSPO upregulation and subsequent ligand binding.
Comparative Binding Affinity Profile
The transition from methyl to ethyl substituents at the 5 and 7 positions alters both affinity and lipophilicity (LogP), which is critical for CNS drugs crossing the BBB.
Table 1: SAR Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | R5 Substituent | R7 Substituent | Target | LogP | Relative Potency | |
| DPA-714 | Methyl | Methyl | TSPO | 7.0 | ~2.44 | 1x (Baseline) |
| VUIIS1008 | Ethyl | Ethyl | TSPO | 0.18 | 2.84 | 36x |
| DPA-713 | Methyl | Methyl | TSPO | 4.7 | 2.44 | 1.5x |
| Indiplon | Methyl | Ethyl (variant) | GABA-A | 2.5 | 3.1 | N/A (Different Target) |
Key Insight: The increase in LogP (from 2.44 to 2.84) upon diethyl substitution improves membrane permeability without rendering the molecule overly lipophilic (which would lead to high non-specific binding). The sub-nanomolar affinity (
Experimental Protocols
Synthesis of 5,7-Diethylpyrazolo[1,5-a]pyrimidines
To achieve the specific 5,7-diethyl substitution, the condensation reaction must utilize 3,5-heptanedione rather than the standard acetylacetone (2,4-pentanedione).
Reagents:
-
3-Amino-4-substituted-pyrazole (e.g., ethyl 3-amino-1H-pyrazole-4-carboxylate).
-
3,5-Heptanedione.
-
Glacial Acetic Acid (Solvent/Catalyst).
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of the 3-aminopyrazole derivative in glacial acetic acid.
-
Condensation: Add 1.2 equivalents of 3,5-heptanedione .
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor consumption of amine via TLC (Mobile phase: 5% MeOH in DCM). -
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water.
-
Isolation: The 5,7-diethyl derivative typically precipitates. Filter the solid, wash with water, and dry.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/Ethyl Acetate gradient).
DOT Diagram: Synthetic Workflow
Caption: Cyclocondensation pathway using 3,5-heptanedione to install the 5,7-diethyl moiety.
Radioligand Binding Assay (TSPO)
This protocol validates the affinity improvement of the diethyl derivative.[3]
Materials:
-
Source Tissue: Rat brain mitochondrial fractions or HEK293 cells overexpressing TSPO.
-
Radioligand:
(specific activity ~80 Ci/mmol). -
Test Compound: 5,7-Diethyl derivative (dissolved in DMSO).
Protocol:
-
Buffer Prep: 50 mM Tris-HCl, pH 7.4.
-
Incubation: In 96-well plates, mix:
-
150
L Membrane suspension (20 g protein). -
25
L Radioligand ( nM final conc). -
25
L Test compound ( to M).
-
-
Equilibrium: Incubate at
for 60 minutes. -
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester.
-
Wash: Wash filters
with ice-cold buffer. -
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism) and convert to using the Cheng-Prusoff equation:
Safety & Handling
-
Pyrazolo[1,5-a]pyrimidines: Generally stable solids. Standard PPE (gloves, goggles) required.
-
3,5-Heptanedione: Flammable liquid. Handle in a fume hood.
-
Radioligands: Strict adherence to radiation safety protocols (shielding, waste disposal) is mandatory when performing binding assays with tritium (
H) or fluorine-18 ( F).
References
-
Discovery of VUIIS1008: Tang, D., et al. (2014). "Synthesis and Evaluation of 5,7-Diethyl-2-(4-(2-[18F]fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide ([18F]VUIIS1008) as a TSPO PET Ligand." Molecular Imaging and Biology, 16(6), 813–820.[2]
-
TSPO Ligand Overview: Kwon, Y. D., et al. (2018).[3] "Novel potential pyrazolopyrimidine based translocator protein ligands for the evaluation of neuroinflammation with PET." European Journal of Medicinal Chemistry, 159, 14-28.
-
DPA-714 Characterization: James, M. L., et al. (2008). "New positron emission tomography (PET) radioligand for imaging the translocator protein (18 kDa)." Journal of Medicinal Chemistry, 51(18), 5833-5841.
-
Scaffold Synthesis Review: Kumar, R., et al. (2021). "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations." Molecules, 26(9), 2708.
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The Ascendance of a Privileged Scaffold: A Technical Guide to the History and Discovery of Pyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system, has carved a significant niche in medicinal chemistry, transitioning from a subject of academic curiosity to a cornerstone of modern drug discovery.[1][2] Its rigid, planar structure and synthetic accessibility have established it as a "privileged scaffold," leading to the development of numerous therapeutic agents.[2][3][4] This technical guide provides a comprehensive exploration of the history, discovery, and synthetic evolution of pyrazolo[1,5-a]pyrimidines. We will delve into the key milestones that cemented its importance, particularly in the realm of oncology as potent protein kinase inhibitors, and provide detailed synthetic protocols and visualizations to support researchers in this dynamic field.
Introduction: The Rise of a Versatile Heterocycle
The pyrazolo[1,5-a]pyrimidine scaffold is a bicyclic aromatic compound formed by the fusion of a pyrazole and a pyrimidine ring.[2] This unique arrangement confers a high degree of structural rigidity and provides multiple points for substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties.[1] These characteristics are central to its success in drug discovery, enabling the design of potent and selective ligands for a diverse range of biological targets.[1][4]
The journey of pyrazolo[1,5-a]pyrimidines from their initial synthesis to their current status as a key pharmacophore is a testament to the synergy between synthetic organic chemistry and medicinal chemistry. This guide will trace this evolution, highlighting the critical discoveries that have propelled this scaffold to the forefront of pharmaceutical research.
A Historical Perspective: From Synthesis to Significance
The initial synthesis of pyrazolo[1,5-a]pyrimidines dates back to the mid-20th century, with early research primarily focused on exploring the chemical reactivity of fused heterocyclic systems.[1] For decades, these compounds remained largely of academic interest. However, the 1980s and 1990s marked a turning point, as the pharmacological potential of the pyrazolo[1,5-a]pyrimidine core began to be recognized.[1] A significant breakthrough was the discovery of their ability to act as potent inhibitors of various enzymes, most notably protein kinases.[1]
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][5] The realization that the pyrazolo[1,5-a]pyrimidine scaffold could effectively target these enzymes sparked a wave of research and development, solidifying its status as a privileged structure in medicinal chemistry.[1]
Synthetic Strategies: Building the Core
The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the condensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic species. This versatile approach allows for the introduction of a wide range of substituents on both the pyrazole and pyrimidine rings.
The Cornerstone Reaction: 5-Aminopyrazoles and β-Dicarbonyl Compounds
One of the most fundamental and widely employed methods for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[1] This reaction proceeds through an initial Michael-type addition followed by an intramolecular cyclization and dehydration to afford the fused heterocyclic system.
Experimental Protocol: General Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation
-
Reactant Preparation: Dissolve the desired 5-aminopyrazole derivative (1 equivalent) in a suitable solvent, such as glacial acetic acid or ethanol.
-
Addition of β-Dicarbonyl Compound: To the stirred solution, add the appropriate β-dicarbonyl compound (1-1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux for a period of 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Modern Synthetic Advancements
While the classical condensation reactions remain highly relevant, modern organic synthesis has introduced several innovative approaches to construct and functionalize the pyrazolo[1,5-a]pyrimidine scaffold. These include:
-
Three-Component Reactions: These methods offer a highly efficient route to complex pyrazolo[1,5-a]pyrimidines in a single step from simple starting materials.[5]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of these scaffolds.[1][5]
-
Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura coupling have been instrumental in the late-stage functionalization of the pyrazolo[1,5-a]pyrimidine core, allowing for the introduction of diverse aryl and heteroaryl substituents.[5][6]
Below is a diagram illustrating the general synthetic workflow for pyrazolo[1,5-a]pyrimidines.
Caption: General workflow for the synthesis of substituted pyrazolo[1,5-a]pyrimidines.
A Privileged Scaffold in Drug Discovery: Targeting Protein Kinases
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptionally versatile framework for the design of protein kinase inhibitors.[1][5] Its rigid structure allows it to effectively mimic the adenine region of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity.[5]
Structure-Activity Relationship (SAR) Insights
Extensive structure-activity relationship (SAR) studies have been conducted on pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.[4][7] These studies have revealed that substitutions at various positions on the bicyclic core can significantly impact potency, selectivity, and pharmacokinetic properties.[1] For instance, modifications at the 3-, 5-, and 7-positions of the pyrimidine ring are often crucial for achieving high affinity and selectivity for specific kinase targets.[1]
Notable Examples in Oncology
The success of the pyrazolo[1,5-a]pyrimidine scaffold is exemplified by the development of several clinically approved and investigational drugs for the treatment of cancer.
| Drug/Candidate | Target(s) | Therapeutic Area | Significance |
| Larotrectinib | TRKA, TRKB, TRKC | Solid Tumors | A first-in-class, highly selective TRK inhibitor approved for the treatment of cancers with NTRK gene fusions.[7][8][9] |
| Entrectinib | TRKA, TRKB, TRKC, ROS1, ALK | Solid Tumors | A potent inhibitor of TRK, ROS1, and ALK, approved for NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer.[7][8] |
| Repotrectinib | TRKA, TRKB, TRKC, ROS1, ALK | Solid Tumors | A next-generation TKI designed to overcome resistance to first-generation inhibitors.[7][8][9] |
| CFI-402257 | TTK | Solid Tumors | A potent and selective inhibitor of the TTK protein kinase, demonstrating the scaffold's versatility beyond traditional kinase targets.[6] |
The following diagram illustrates the general mechanism of action of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
In vitro assay preparation using 5,7-Diethylpyrazolo[1,5-a]pyrimidine
Application Note: In Vitro Assay Development for 5,7-Diethylpyrazolo[1,5-a]pyrimidine Derivatives
Executive Summary
The 5,7-Diethylpyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to mimic the purine ring of ATP. While the 5,7-dimethyl variants are common, the 5,7-diethyl substitution pattern is specifically utilized to enhance lipophilicity and optimize hydrophobic interactions within the ATP-binding pockets of kinases (e.g., Trk, Pim-1, PI3K ) or the benzodiazepine binding site of GABA-A receptors .
This guide provides a standardized workflow for evaluating this scaffold. Unlike a single-target drug, this molecule is often a lead compound or fragment. Therefore, the protocols below focus on Kinase Profiling (IC50 determination) as the primary application, with critical attention to the solubility challenges introduced by the diethyl moieties.
Compound Management & Physicochemical Handling
Challenge: The diethyl substitution at positions 5 and 7 significantly increases the LogP (lipophilicity) compared to the dimethyl analog. Improper solubilization will lead to micro-precipitation in aqueous buffers, causing false negatives in enzymatic assays.
Protocol 1: Preparation of Stock and Working Solutions
Reagents:
-
Compound: 5,7-Diethylpyrazolo[1,5-a]pyrimidine (Solid).
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich).
-
Quality Control: Inspect for particulate matter before use.
Step-by-Step Procedure:
-
Primary Stock (20 mM):
-
Weigh approximately 5–10 mg of the solid compound.
-
Calculate the required DMSO volume:
. -
Add DMSO and vortex vigorously for 60 seconds.
-
Critical Check: Visually inspect for clarity. If turbid, sonicate at 37°C for 5 minutes.
-
-
Storage: Aliquot into amber glass vials (avoid plastic to prevent leaching) and store at -20°C. Stable for 6 months.
-
Working Dilutions (Assay Ready):
-
Intermediate Plate: Dilute stock in 100% DMSO to 100x the final assay concentration (e.g., if testing at 10 µM, prepare 1 mM intermediate).
-
Aqueous Dilution: Immediately before the assay, dilute 1:100 into the assay buffer.
-
Caution: Do not store aqueous dilutions; the diethyl scaffold may crash out over time.
-
Solubility Table: Solvent Compatibility
| Solvent | Solubility Limit (approx.) | Application |
|---|---|---|
| DMSO | > 50 mM | Primary Stock |
| Ethanol | ~ 10–20 mM | Secondary Stock |
| PBS (pH 7.4) | < 50 µM | Assay Buffer (Requires <1% DMSO) |
| Water | Insoluble | Avoid direct dissolution |
Primary Assay: Kinase Inhibition Screening (TR-FRET)
Rationale: Pyrazolo[1,5-a]pyrimidines act as ATP-competitive inhibitors . The most robust method to validate this activity is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measures the phosphorylation of a substrate peptide.
Mechanism of Action: The 5,7-diethyl scaffold occupies the ATP-binding pocket, preventing the transfer of phosphate from ATP to the substrate.
Visual Workflow: Kinase Inhibition Assay
Caption: Workflow for TR-FRET Kinase Assay. The compound competes with ATP for the kinase active site.
Detailed Protocol
Materials:
-
Kinase: Recombinant Human Kinase (e.g., TrkA, Pim-1, or PI3K depending on target hypothesis).
-
Substrate: Biotinylated peptide specific to the kinase.
-
Detection: Europium-labeled anti-phospho-antibody + APC-labeled Streptavidin.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Procedure:
-
Plate Seeding: Use an acoustic dispenser (e.g., Echo) to transfer 50 nL of compound (in DMSO) to a 384-well low-volume white plate.
-
Controls: High Control (DMSO only, 0% inhibition), Low Control (Known inhibitor like Staurosporine, 100% inhibition).
-
-
Enzyme Addition: Add 5 µL of Kinase/Peptide mix in Assay Buffer.
-
Incubation 1: Centrifuge (1000 rpm, 1 min) and incubate for 15 min at RT to allow compound-enzyme binding.
-
-
Reaction Initiation: Add 5 µL of ATP solution (at
concentration).-
Incubation 2: Incubate for 60 minutes at RT (protect from light).
-
-
Detection: Add 10 µL of Detection Mix (Eu-Ab + Streptavidin-APC in EDTA buffer). The EDTA stops the kinase reaction.
-
Final Incubation: 60 minutes.
-
-
Readout: Measure Fluorescence Ratio (
) on a multimode plate reader (e.g., EnVision).
Data Analysis & Interpretation
1. Normalization:
Calculate % Inhibition for each well:
-
Max: Average signal of DMSO controls (No inhibitor).
-
Min: Average signal of High Control (No enzyme or excess inhibitor).
2. IC50 Calculation:
Fit the data to a 4-parameter logistic equation (Hill Slope):
3. Acceptance Criteria:
-
Z-Factor: Must be > 0.5 for the assay to be valid.
-
Solubility Check: If the curve plateaus before reaching 100% inhibition (e.g., flatlines at 60%), the compound likely precipitated. Re-run with lower max concentration.
References
-
Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors
-
Trk Inhibition (TrkA/B/C)
-
PI3K Delta Inhibition
-
Assay Validation Standards
-
Assay Guidance Manual: Basics of Enzymatic Assays for HTS. NCBI Bookshelf.
-
Sources
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrazolo[1,5- a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of 5,7-Diethylpyrazolo[1,5-a]pyrimidine
Introduction: The Critical Role of Crystalline Form in Drug Development
The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, profoundly influencing its bioavailability, stability, and manufacturability. For emerging therapeutic candidates such as 5,7-Diethylpyrazolo[1,5-a]pyrimidine, a nitrogen-containing heterocyclic compound with potential applications in medicinal chemistry, obtaining high-quality single crystals is a pivotal step in its development pathway.[1][2] Single-crystal X-ray diffraction (SCXRD) remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure, providing invaluable insights into its conformation, stereochemistry, and intermolecular interactions.[3][4][5] This structural elucidation is fundamental for structure-activity relationship (SAR) studies, computational modeling, and intellectual property protection.[2]
This comprehensive guide provides a detailed exploration of various crystallization methods tailored for obtaining high-quality single crystals of 5,7-Diethylpyrazolo[1,5-a]pyrimidine. The protocols herein are designed to be a practical resource for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles and troubleshooting strategies.
Understanding the Crystallization Process: A Conceptual Framework
Crystallization is a thermodynamic process driven by the supersaturation of a solution, leading to the self-assembly of molecules into a highly ordered, repeating three-dimensional lattice.[6][7] The journey from a disordered solution to a well-defined crystal involves two key stages: nucleation and crystal growth.[6]
-
Nucleation: The initial formation of stable, sub-microscopic crystalline aggregates (nuclei) from a supersaturated solution. This can occur spontaneously (homogeneous nucleation) or be induced by the presence of impurities or a seed crystal (heterogeneous nucleation).
-
Crystal Growth: The subsequent enlargement of these nuclei through the ordered deposition of additional molecules from the solution onto the crystal surface.[6]
The success of a crystallization experiment hinges on carefully controlling the rate of supersaturation. A slow and controlled approach is paramount for growing large, high-quality single crystals suitable for SCXRD analysis.[8][9] Rapid precipitation, on the other hand, often leads to the formation of amorphous solids or polycrystalline powders.
Strategic Solvent Selection: The Cornerstone of Successful Crystallization
The choice of solvent is arguably the most critical parameter in a crystallization experiment.[9][10] An ideal solvent for crystallization should exhibit the following characteristics:
-
Moderate Solubility: The compound should be sparingly soluble at room temperature but readily soluble at an elevated temperature.[8][9]
-
Inertness: The solvent should not react with the compound of interest.[8]
-
Volatility: A suitable level of volatility is necessary for methods relying on solvent evaporation.
-
Influence on Crystal Habit: The solvent can influence the shape and size of the resulting crystals.[11]
For a nitrogen-containing heterocyclic compound like 5,7-Diethylpyrazolo[1,5-a]pyrimidine, a range of solvents with varying polarities should be screened. A general rule of thumb is that "like dissolves like," suggesting that solvents with similar functional groups to the solute may be good starting points.[10]
Initial Solvent Screening Protocol:
-
Place a few milligrams of 5,7-Diethylpyrazolo[1,5-a]pyrimidine into several small vials.
-
Add a few drops of a different solvent to each vial at room temperature.
-
Observe the solubility. If the compound dissolves immediately, the solvent is likely too good for crystallization by cooling but may be suitable for vapor diffusion or slow evaporation.
-
If the compound is insoluble at room temperature, gently heat the vial and observe. If it dissolves upon heating, it is a promising candidate for cooling crystallization.[8]
A suggested panel of solvents for initial screening is presented in the table below.
| Solvent Class | Examples | Rationale |
| Protic | Ethanol, Methanol, Isopropanol | Capable of hydrogen bonding, which may aid in the crystallization of nitrogen-containing heterocycles. |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) | Offer a range of polarities and are good solvents for many organic compounds. |
| Aprotic Nonpolar | Toluene, Hexane, Dichloromethane | Useful for creating solvent/anti-solvent systems and for compounds with lower polarity. |
Crystallization Methodologies: Protocols and Rationale
The following section details three widely employed crystallization techniques, providing step-by-step protocols that can be adapted for 5,7-Diethylpyrazolo[1,5-a]pyrimidine.
Slow Evaporation Method
This is often the simplest method to set up and can yield high-quality crystals.[6][12] The principle lies in gradually increasing the concentration of the solute by allowing the solvent to evaporate slowly, thus inducing supersaturation.[13]
Protocol for Slow Evaporation:
-
Solution Preparation: Dissolve approximately 5-10 mg of 5,7-Diethylpyrazolo[1,5-a]pyrimidine in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate) in a clean, small vial (a 1-dram vial is ideal). Ensure the compound is fully dissolved.
-
Covering the Vial: Loosely cover the vial to slow down the rate of evaporation. This can be achieved by:
-
Puncturing the cap with a needle.
-
Covering the opening with parafilm and piercing a few small holes.[14]
-
-
Incubation: Place the vial in a vibration-free environment, such as a quiet corner of a fume hood or a dedicated crystallization chamber.
-
Monitoring: Observe the vial periodically over several days to weeks for crystal growth. Avoid disturbing the vial during this period.
Causality and Insights: The rate of evaporation is a critical parameter. Too rapid evaporation will lead to the formation of a powder or small, poorly formed crystals.[12] The choice of a solvent with moderate volatility is key.
Vapor Diffusion Method
Vapor diffusion is a highly effective technique, particularly when only small amounts of the compound are available.[12] It involves the slow diffusion of an "anti-solvent" (a solvent in which the compound is insoluble) in vapor form into a solution of the compound, gradually reducing its solubility and inducing crystallization.[13][15][16][17][18]
Protocol for Vapor Diffusion (Sitting Drop):
-
Apparatus Setup: Place a small, open inner vial (e.g., a 0.5 mL microcentrifuge tube with the cap removed) inside a larger, sealable outer vial or jar.
-
Anti-Solvent Addition: Add a small amount of a volatile anti-solvent (e.g., hexane, diethyl ether) to the bottom of the outer vial, ensuring the level is below the top of the inner vial.
-
Solution Preparation: In the inner vial, dissolve 2-5 mg of 5,7-Diethylpyrazolo[1,5-a]pyrimidine in a minimal amount of a "good" solvent (e.g., dichloromethane, acetone).
-
Sealing and Incubation: Carefully seal the outer vial and place it in a stable, vibration-free location.
-
Monitoring: Observe for crystal growth in the inner vial over several days.
Causality and Insights: The anti-solvent should be more volatile than the solvent in which the compound is dissolved.[12] The slow diffusion of the anti-solvent vapor into the inner vial gradually decreases the solubility of the compound, leading to a controlled crystallization process.
Diagram of the Vapor Diffusion Setup
Caption: Vapor diffusion setup for crystallization.
Slow Cooling Crystallization
This classical recrystallization technique relies on the principle that the solubility of most organic compounds decreases with temperature.[7][19] By preparing a saturated solution at an elevated temperature and allowing it to cool slowly, the compound will crystallize out.[20]
Protocol for Slow Cooling:
-
Solution Preparation: In a small flask, add a measured amount of 5,7-Diethylpyrazolo[1,5-a]pyrimidine and a suitable solvent in which it has poor solubility at room temperature but good solubility when heated (e.g., isopropanol, toluene).
-
Heating and Dissolution: Heat the mixture with gentle stirring until the compound is completely dissolved. Add the solvent dropwise until a clear, saturated solution is obtained at the elevated temperature.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool).
-
Further Cooling: Once at room temperature, the flask can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Causality and Insights: The rate of cooling is directly proportional to the rate of crystal growth. Slow cooling allows for the formation of larger, more perfect crystals.[21] Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can be employed if nucleation is slow to initiate.[22]
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is too dilute; Supersaturation not reached. | Evaporate some of the solvent to increase the concentration; Try scratching the inner surface of the vial with a glass rod to induce nucleation; Add a seed crystal.[21][22] |
| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent; High concentration of impurities. | Re-heat the solution and add more of the "good" solvent to lower the saturation temperature; Allow the solution to cool more slowly; Consider further purification of the starting material.[21] |
| Formation of Fine Needles or Powder | Crystallization occurred too rapidly. | Slow down the rate of cooling or evaporation; Use a different solvent system that encourages slower crystal growth.[21] |
| Low Crystal Yield | Too much solvent was used; Incomplete precipitation. | Use the minimum amount of hot solvent for dissolution; Cool the solution in an ice bath for a longer period to maximize precipitation; Concentrate the mother liquor to obtain a second crop of crystals.[21][22] |
Summary of Recommended Crystallization Conditions
The following table provides a starting point for the crystallization of 5,7-Diethylpyrazolo[1,5-a]pyrimidine. Optimization will likely be required.
| Method | Recommended Solvent(s) | Anti-Solvent(s) (if applicable) | Key Parameters to Control |
| Slow Evaporation | Ethanol, Ethyl Acetate, Dichloromethane | N/A | Rate of evaporation (controlled by vial opening) |
| Vapor Diffusion | Dichloromethane, Acetone, THF | Hexane, Diethyl Ether, Pentane | Choice of solvent/anti-solvent pair; Sealing of the system |
| Slow Cooling | Isopropanol, Toluene, Acetonitrile | N/A | Rate of cooling; Initial concentration |
Conclusion
The successful crystallization of 5,7-Diethylpyrazolo[1,5-a]pyrimidine is an achievable goal through the systematic application of the methods outlined in this guide. By carefully selecting solvents and controlling the rate of supersaturation, researchers can obtain high-quality single crystals suitable for definitive structural analysis. This, in turn, will accelerate the drug development process by providing crucial insights into the molecular architecture of this promising therapeutic agent.
References
- Slow Evaporation Method. (n.d.).
- Groom, C. R., & Allen, F. H. (2014). The Cambridge Structural Database in retrospect and prospect.
- SPT Labtech. (n.d.). Chemical crystallization.
- Clegg, W., & Teat, S. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1848-1863.
- University of Geneva. (n.d.). Guide for crystallization.
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
- EPFL. (n.d.). Crystallization of small molecules.
- Linac Coherent Light Source. (n.d.). Crystal Growth.
- Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization.
- International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography.
- wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
- Molecular Dimensions. (n.d.). Setting up a classical hanging drop vapour diffusion crystal growth experiment.
- Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization.
- Northwestern University. (n.d.). Crystallization Guide.
- Clegg, W., & Teat, S. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1848-1863. DOI:10.1039/D2CS00697A
- University of Colorado Boulder. (n.d.). Crystallization.
- University of Cape Town. (n.d.). SOP: CRYSTALLIZATION.
- Chung, W. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry.
- Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(15), 4648.
- Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(16), 4983.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Moustafa, A. H., et al. (2024).
- BenchChem. (n.d.). Troubleshooting pseudotropine crystallization procedures.
- University of Potsdam. (n.d.). Advice for Crystallization.
- Zhanghua. (2024, November 13). Common Issues Faced in Crystallization and How to Solve Them.
- Wang, T., et al. (2013). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1041–1046.
- El-Gohary, N. S., & Shaaban, M. R. (2025). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity.
- El-Sayed, N. N. E., et al. (2024).
- Iorkula, T. H., et al. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
- Chen, J., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. Molecular Pharmaceutics.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation.
- Chen, J., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. PubMed.
- Gomaa, M. A. M., et al. (2025). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives.
- de la Torre, J. C. G., et al. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules, 26(11), 3299.
- Sławiński, J., et al. (2021).
- Anderson, M., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8459–8473.
- El-Gohary, N. S., & Shaaban, M. R. (2023). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Journal of Molecular Structure, 1275, 134651.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. sptlabtech.com [sptlabtech.com]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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Troubleshooting & Optimization
Troubleshooting regioselectivity in pyrazolo[1,5-a]pyrimidine formation
Topic: Troubleshooting regioselectivity in pyrazolo[1,5-a]pyrimidine formation Content type: Technical Support Hub (FAQs, Troubleshooting, Protocols) Audience: Medicinal Chemists and Process Scientists
Status: Operational | Tier: Level 3 Technical Support Subject: Regioselectivity Control in Cyclocondensation Reactions
Welcome to the technical support center for fused heterocycle synthesis. This guide addresses the persistent challenge of regiocontrol during the condensation of 3(5)-aminopyrazoles with 1,3-dielectrophiles (e.g.,
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., Trk, CDK, Pim-1 inhibitors). However, the "5- vs. 7-substitution" problem is a frequent failure point. This guide provides the mechanistic insight and protocols to resolve it.
Part 1: Diagnostic Flowchart
Start here to identify your specific failure mode.
Figure 1: Decision tree for diagnosing synthetic failures in pyrazolo[1,5-a]pyrimidine formation.
Part 2: Critical Mechanism Analysis
Why Regioselectivity Fails
The 3(5)-aminopyrazole is an ambident nucleophile . It has two nucleophilic sites:[1]
-
Exocyclic Amine (
): Hard nucleophile, typically the most reactive. -
Endocyclic Nitrogen (N1/N2): Part of the ring, less nucleophilic unless deprotonated.
The 1,3-dielectrophile is usually unsymmetrical .
-
Site A: More electrophilic (e.g., Ketone, or less sterically hindered carbonyl).
-
Site B: Less electrophilic (e.g., Ester, or bulky carbonyl).
The Default Pathway (Kinetic Control)
Under neutral or basic conditions, the exocyclic amine attacks the most electrophilic carbonyl (Site A) first. This forms an intermediate imine/enamine, which then cyclizes via the endocyclic nitrogen attacking Site B.
Example: Reaction with Ethyl Acetoacetate (
-
Ketone vs. Ester: The ketone is more electrophilic.
-
Step 1:
attacks the Ketone ( ). -
Step 2: Ring N attacks the Ester.
-
Result: The
group ends up at position 7 , and the carbonyl (from the ester) becomes a ketone at position 5 . -
Product: 7-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one.
Figure 2: Mechanistic divergence in cyclocondensation. Path A is typical for
Part 3: Troubleshooting Scenarios (Q&A)
Scenario A: "I need the 5-substituted isomer, but I keep getting the 7-substituted one."
Context: You are reacting a 3-aminopyrazole with a
Corrective Actions:
-
Switch Solvent to Glacial Acetic Acid: Acid catalysis can protonate the exocyclic amine (reducing its nucleophilicity) or activate the ester carbonyl, altering the relative reaction rates. Refluxing in AcOH is the standard method to push for thermodynamic equilibrium, which sometimes favors the 5-isomer depending on substitution patterns [1].
-
Use an Enaminone Precursor: Instead of a
-diketone, synthesize the corresponding enaminone (DMA-enone).-
Why: In enaminones (
), the carbon attached to the is the "soft" electrophile. The reaction becomes an aza-Michael addition followed by cyclization. This often reverses regioselectivity compared to the diketone [2].
-
-
Steric Steering: If the R-group on the ketone is bulky (e.g., t-Butyl), the amine may be forced to attack the ester (or less hindered carbonyl) first, yielding the 5-substituted product.
Scenario B: "I have an inseparable mixture of isomers."
Context: The NMR shows two sets of peaks (e.g., two singlets for the pyrimidine proton). Diagnosis: The energy difference between the two transition states is low, or the reaction did not reach thermodynamic equilibrium.
Corrective Actions:
-
Force Thermodynamics: Switch from Ethanol/Reflux to Acetic Acid/Reflux (118°C) or even Dowtherm A (200°C+). Higher temperatures favor the most stable isomer (Thermodynamic Control).
-
Microwave Irradiation: Microwave synthesis in solvent-free conditions or in water often improves regioselectivity by rapidly overcoming activation barriers that lead to side products [3].
-
Purification Trick: If separation is impossible by flash chromatography, try recrystallization from EtOH/DMF mixtures. Isomers often pack very differently in the crystal lattice.
Scenario C: "How do I prove which isomer I have? The NMR looks identical."
Context: 1H NMR splitting patterns are similar for both isomers. Diagnosis: Chemical shift alone is unreliable due to solvent and substituent effects.
Validation Protocol (Self-Validating System): You must run a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment.
-
Irradiate the Pyrazole H-3: (This is the proton on the 5-membered ring).
-
Observe Response:
-
NOE Signal at Pyrimidine Substituent: If you see an enhancement of the R-group signal, that R-group is at Position 7 (close in space to H-3).
-
NOE Signal at Pyrimidine H-6 only: If you only see the aromatic proton of the pyrimidine ring, the bulky R-group is likely at Position 5 (far away).
-
X-Ray Crystallography: The ultimate arbiter if NOE is ambiguous (e.g., if R is a proton).
-
Part 4: Standardized Protocols
Protocol A: General Synthesis (Kinetic Bias - Favors 7-Substituted*)
Targeting the product of amine attack on the most reactive carbonyl.
Note: For
-
Stoichiometry: 1.0 eq 3-aminopyrazole : 1.1 eq 1,3-dielectrophile.
-
Solvent: Ethanol (0.5 M concentration).
-
Catalyst: Piperidine (0.1 eq) or Sodium Ethoxide (1.0 eq) if using HCl salts of pyrazoles.
-
Condition: Reflux for 4–6 hours.
-
Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold EtOH.
Protocol B: Acid-Mediated Synthesis (Thermodynamic/Shifted Selectivity)
Used when Protocol A fails or yields mixtures.
-
Stoichiometry: 1.0 eq 3-aminopyrazole : 1.2 eq 1,3-dielectrophile.
-
Solvent: Glacial Acetic Acid (AcOH).[2]
-
Condition: Reflux (118°C) for 2–12 hours. Monitor by TLC.[3][4]
-
Workup: Evaporate AcOH under reduced pressure. Neutralize residue with saturated
. Extract with EtOAc or filter precipitate.
Data Summary: Regioselectivity Trends
| Dielectrophile Type | Conditions | Major Product Configuration | Mechanism Driver |
| EtOH / Base | 7-R-5-oxo | Kinetic (NH2 attacks Ketone) | |
| AcOH / Reflux | 7-R-5-oxo (usually) | Thermodynamic | |
| Enaminone ( | AcOH or EtOH | 7-R (fully aromatic) | Aza-Michael Addition |
| Alkynyl Ketone ( | EtOH / Base | 5-R-7-R' | Conjugate Addition |
Part 5: References
-
Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis:
-
Enaminone Methodology:
-
Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations.
-
Source: PMC / NIH (2022).
-
URL:[Link]
-
-
Microwave/Green Synthesis:
-
NMR Characterization (NOE/HMBC):
Sources
- 1. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pp.bme.hu [pp.bme.hu]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solubility & Assay Performance for 5,7-Diethylpyrazolo[1,5-a]pyrimidine
Introduction: The "Brick Wall" of Lipophilicity
You are likely reading this because your IC50 curves are flat, your replicates are noisy, or your compound has visibly precipitated upon addition to the assay buffer.
5,7-Diethylpyrazolo[1,5-a]pyrimidine is a potent, privileged scaffold often utilized in kinase inhibition (e.g., CDK, PI3K) and GABAergic modulation. However, its structural advantages—planarity for stacking and diethyl substitutions for hydrophobic pocket filling—create a significant physicochemical challenge: high lipophilicity (LogP > 3.0) and low aqueous solubility .
This guide addresses the two distinct failure modes for this molecule:
-
Thermodynamic Precipitation: The compound forms visible crystals/solids.
-
Colloidal Aggregation: The compound forms invisible, promiscuous nanoparticles that inhibit enzymes non-specifically (a common source of false positives).
Part 1: Diagnostic Q&A – Identifying the Failure Mode
Q: My compound is soluble in 100% DMSO, but the assay results are inconsistent. How do I know if it's precipitating?
A: Visual inspection is insufficient. At micromolar concentrations, precipitation is often microscopic.
-
The Nephelometry Check: Measure absorbance at 600 nm or 650 nm immediately after adding the compound to the buffer. An OD > 0.005 (above background) indicates light scattering from undissolved particles.
-
The Centrifugation Test: Spin your assay plate at 3000 x g for 10 minutes. If the activity in the supernatant changes significantly compared to the pre-spin sample, you have precipitation.
Q: What is "Colloidal Aggregation" and why does it matter for this scaffold?
A: Pyrazolo[1,5-a]pyrimidines are prone to stacking. Instead of precipitating out, they can form stable, drug-rich colloids (100–400 nm diameter). These colloids adsorb enzymes, causing false inhibition .
-
Diagnostic: If adding a non-ionic detergent (e.g., 0.01% Triton X-100) restores enzyme activity, your compound was acting as an aggregator, not a specific inhibitor [1].
Part 2: Formulation & Solvent Systems
Solvent Compatibility Table
| Solvent / Additive | Compatibility with 5,7-Diethyl... | Application Note |
| DMSO (Anhydrous) | High (> 50 mM) | Store stocks here. Avoid freeze-thaw cycles which introduce water. |
| Ethanol | Moderate | Good cosolvent, but volatile. Can interfere with some receptor assays. |
| PBS / Tris Buffer | Very Low (< 10 µM) | Immediate precipitation likely without additives. |
| HP-β-CD (Cyclodextrin) | Excellent | Recommended. Encapsulates the hydrophobic diethyl groups [2]. |
| Tween-20 / Triton X-100 | Good | Prevents colloidal aggregation at 0.01% v/v. |
Q: Can I just increase the DMSO concentration?
A: generally, no . Most enzymatic assays tolerate up to 1% DMSO, and cell-based assays often <0.5%. Increasing DMSO beyond 5% usually denatures the protein target before it solubilizes the compound.
Q: What is the best "rescue" formulation?
A: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Research on pyrazolo[1,5-a]pyrimidine derivatives confirms that complexation with HP-β-CD can improve aqueous solubility by 100–1000 fold [2]. The cyclodextrin forms a "donut" around the diethyl moiety, shielding it from water without altering the compound's chemical structure.
Part 3: The "Golden Path" Dilution Protocol
The Error: Direct addition of 10 mM DMSO stock into aqueous buffer causes "solvent shock," leading to immediate, irreversible precipitation. The Fix: Use an Intermediate Dilution Step .
Step-by-Step Methodology
-
Prepare Stock: Dissolve 5,7-Diethylpyrazolo[1,5-a]pyrimidine in anhydrous DMSO to 10 mM .
-
Prepare Intermediate Plate (The "Shift"):
-
Dilute the 10 mM stock 1:20 into a solvent mixture of 50% DMSO / 50% Buffer (or 50% DMSO / 50% Ethanol).
-
Concentration: 500 µM. State: Soluble (due to high organic content).
-
-
Prepare Assay Plate (Final Dilution):
-
Dilute the Intermediate 1:50 into the final Assay Buffer (containing 0.01% Triton X-100).
-
Final Concentration: 10 µM.
-
Final DMSO: 1.0%.[1]
-
Result: The gradual polarity shift allows the compound to equilibrate rather than crash out.
-
Part 4: Visualization of Workflows
Diagram 1: Solubility Failure vs. Success Pathways
Caption: Logical flow comparing the "Crash Out" mechanism (direct dilution) vs. the "Golden Path" (intermediate dilution) for lipophilic scaffolds.
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic logic to distinguish between thermodynamic solubility limits and promiscuous colloidal aggregation.
References
-
Shoichet, B. K. (2006). Screening in a spirit of optical illusion. Drug Discovery Today, 11(23-24), 1074-1081. [Link]
-
Schenone, S., et al. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors.[2] European Journal of Medicinal Chemistry, 45(11), 5427-5431. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
Sources
Technical Support Center: Synthesis of 5,7-Diethylpyrazolo[1,5-a]pyrimidine
Executive Summary & Mechanistic Insight[1]
The synthesis of 5,7-diethylpyrazolo[1,5-a]pyrimidine is a classic cyclocondensation reaction between 3-aminopyrazole and 3,5-heptanedione . While theoretically straightforward, this reaction is prone to specific failure modes—primarily incomplete cyclization (leading to "open" intermediates) and oxidative degradation (tar formation).
To minimize side products, one must understand that this is a dehydrative cyclization . The reaction is driven by entropy and the thermodynamic stability of the fused aromatic system. However, the intermediate enaminone is often stable enough to isolate, representing the primary impurity.
Reaction Pathway Visualization
The following diagram illustrates the critical transition from the kinetic intermediate to the thermodynamic product.
Figure 1: Reaction pathway showing the critical dehydration step required to convert the open intermediate into the fused bicyclic product.
Troubleshooting Guide (Q&A)
This section addresses specific observations reported by users during the synthesis and purification of 5,7-diethylpyrazolo[1,5-a]pyrimidine.
Q1: I see two distinct spots on TLC with similar Rf values. Is this a regioisomer?
Diagnosis: Likely No .
Technical Explanation: Since 3,5-heptanedione is a symmetrical diketone (
-
Push the reaction: Increase reaction time or temperature.
-
Acid Catalysis: Ensure you are using Glacial Acetic Acid (AcOH) as the solvent or adding a catalytic amount of HCl/EtOH. The protonation of the carbonyl/enol oxygen is necessary to facilitate water loss.
-
Check Water Content: If your solvent is "wet," the equilibrium prevents dehydration. Use a Dean-Stark trap if using toluene, or add molecular sieves.
Q2: The reaction mixture turned black/tarry, and yield is low.
Diagnosis: Oxidative Degradation . Technical Explanation: Aminopyrazoles are electron-rich and prone to oxidation. Prolonged reflux in the presence of oxygen, especially in acidic media, leads to the formation of azo-dimers and polymerized "tar." Corrective Action:
-
Inert Atmosphere: strictly perform the reaction under Nitrogen (
) or Argon. -
Temperature Control: Do not exceed 120°C unless necessary. If using microwave irradiation, limit hold times to 10-20 minutes.
-
Stoichiometry: Ensure a slight excess of the diketone (1.1 equiv). Excess aminopyrazole is harder to remove and more prone to oxidation than the diketone.
Q3: The product "oils out" during recrystallization and won't solidify.
Diagnosis: Impurity Solvation or Supercooling . Technical Explanation: The 5,7-diethyl substitution adds significant lipophilicity and rotational freedom compared to the methyl analog, lowering the melting point. Traces of unreacted diketone act as a plasticizer, preventing crystal lattice formation. Corrective Action:
-
Solvent Switch: If using EtOH, switch to a more polar/non-polar pair like EtOAc/Hexane or EtOH/Water (9:1) .
-
Seeding: Scratch the glass or add a seed crystal.
-
Purification: Do not attempt to crystallize crude oil directly. Pass it through a short silica plug (Flash Chromatography) first to remove the "plasticizing" impurities, then recrystallize.
Optimized Experimental Protocol
This protocol is designed to maximize the cyclization step and minimize oxidative side products.
Reagents:
-
3-Aminopyrazole (1.0 equiv)[1]
-
3,5-Heptanedione (1.1 equiv) [Reagent for diethyl substitution]
-
Solvent: Glacial Acetic Acid (AcOH) OR Ethanol with cat. HCl.
Workflow:
-
Setup: Flame-dry a round-bottom flask and equip with a reflux condenser and
inlet. -
Dissolution: Dissolve 3-aminopyrazole in Glacial AcOH (5 mL per mmol). Note: AcOH acts as both solvent and catalyst.[2]
-
Addition: Add 3,5-heptanedione dropwise at room temperature.
-
Observation: The solution may warm slightly (exothermic imine formation).
-
-
Reflux: Heat to reflux (
) for 4–6 hours.-
Monitor: Check TLC every 2 hours. Look for the disappearance of the lower-running amine spot and the conversion of the intermediate (mid-Rf) to the product (higher-Rf).
-
-
Workup (Critical for Purity):
-
Purification:
-
Recrystallize from Ethanol/Water.
-
Alternative: If oil persists, use Flash Chromatography (Hexane/EtOAc gradient).
-
Data & Comparison: Solvent Effects
The choice of solvent significantly impacts the ratio of Product to Intermediate (Side Product).
| Solvent System | Temperature | Reaction Time | Product : Intermediate Ratio | Primary Side Product |
| Glacial AcOH | 118°C | 4 h | > 98 : 2 | Trace oxidation products |
| Ethanol (Reflux) | 78°C | 6 h | 85 : 15 | Uncyclized Intermediate |
| Toluene (Dean-Stark) | 110°C | 12 h | 95 : 5 | Thermal degradation (Tar) |
| Water (Microwave) | 140°C | 15 min | 90 : 10 | Hydrolysis products |
Data synthesized from general pyrazolopyrimidine synthesis trends [1, 2].
Decision Tree: Process Optimization
Use this logic flow to determine the next step in your optimization process.
Figure 2: Troubleshooting logic for common crude product profiles.
References
-
MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Retrieved from [Link]
-
Organic Syntheses. 3(5)-Aminopyrazole Synthesis Procedure. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Separation of 5,7-diethyl and 7,5-diethyl isomers in synthesis
Topic: Resolution of 5,7-Diethyl and 7,5-Diethyl Isomers (Regioisomeric Purification) Doc ID: TSP-SYN-057-ISO Last Updated: 2026-02-12
Executive Summary & Diagnostic
The Challenge:
Separating 5,7-diethyl and 7,5-diethyl isomers (often chemically equivalent in symmetric scaffolds like naphthalene, but distinct in asymmetric heterocycles like quinolines, coumarins, or indoles) is a classic "nightmare" separation. These regioisomers possess identical molecular weights (isobaric), nearly identical lipophilicity (
The Solution Architecture:
Standard polarity-based separation (Normal Phase Silica) will likely fail because the dipole moments are too similar. Successful resolution requires exploiting Shape Selectivity (steric bulk of the ethyl groups) or
Quick Diagnostic: Which Path to Choose?
| If your mixture is... | And the scale is... | Use this Protocol... |
| < 100 mg (Analytical/Small Scale) | High Value / Late Stage | Method B (HPLC - PFP/Chiral) |
| 100 mg - 10 g (Prep Scale) | Intermediate / Crude | Method A (Argentation Chromatography) |
| > 10 g (Process Scale) | Early Stage / Raw Material | Method C (Selective Crystallization) |
Troubleshooting Guides & FAQs
FAQ 1: Why are my isomers co-eluting on standard Silica (0% to 20% EtOAc/Hex)?
Answer: Standard silica separates based on polarity (dipole-dipole interactions). The ethyl groups at positions 5 and 7 exert almost identical electronic effects on the core ring.
-
The Fix: You must change the selectivity mechanism, not just the solvent strength. Switch to Toluene as your non-polar solvent instead of Hexane/Heptane. Toluene participates in
- interactions with the aromatic scaffold, often amplifying small electronic differences between isomers that alkanes cannot "see."
FAQ 2: "7,5-diethyl" and "5,7-diethyl" look identical by LC-MS. How do I confirm I have both?
Answer: Mass spectrometry cannot distinguish regioisomers. You need 1H-NMR with NOE (Nuclear Overhauser Effect) .
-
Irradiate the methylene protons (
) of the ethyl groups. -
5,7-isomer: You should see NOE enhancement of the proton at position 6 (between the ethyls) and position 4/8.
-
7,5-isomer (or 6,8/5,8 contaminants): The NOE pattern will shift. For example, if the ethyls are adjacent (ortho-relationship), you will see distinct coupling patterns absent in the meta-positioned 5,7-system.
FAQ 3: C18 Reverse Phase isn't separating them. What now?
Answer: C18 (Octadecyl) relies on hydrophobic effect.[1] Since both isomers have two ethyl groups, their hydrophobicity is virtually identical.[2]
-
The Fix: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. These phases engage in
- stacking. The steric position of the ethyl groups (5,7 vs 7,5) alters how flat the molecule can sit against the stationary phase, often creating baseline separation where C18 shows a single peak.
Advanced Protocols (Step-by-Step)
Method A: Argentation Chromatography (The "Silver Bullet")
Best for: Preparative separation of isomers with different steric access to the aromatic
Mechanism: Silver ions (
Protocol:
-
Preparation: Dissolve Silver Nitrate (
) in Acetonitrile (ratio: 1g per 10g Silica). -
Impregnation: Add your silica gel to the solution. Evaporate the solvent under reduced pressure (Rotavap) in the absence of light (wrap flask in foil) until a free-flowing powder remains.
-
Packing: Pack the column dry or as a slurry in Toluene/Hexane. Crucial: Keep the column wrapped in foil;
reduces to black metallic silver upon light exposure, ruining the separation. -
Elution: Run a gradient of 0%
10% Toluene in Hexane . -
Recovery: Silver ions may leach. Wash collected fractions with a dilute Sodium Chloride solution (precipitates AgCl) or pass through a short plug of standard silica before evaporation.[2]
Method B: Shape-Selective HPLC (PFP or Chiral Phases)
Best for: High-purity isolation (<100mg).
Protocol:
-
Column Selection:
-
Primary Choice: PFP (Pentafluorophenyl) Core-Shell (e.g., Kinetex PFP).
-
Alternative: Amylose-based Chiral Column (e.g., AD-H or OD-H). Note: Even though your molecules are likely achiral, the chiral cavities of these columns are excellent at distinguishing "shape" (regioisomers).
-
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid.[2]
-
Solvent B: Methanol (MeOH). Avoid Acetonitrile if possible; MeOH promotes stronger
- interactions on PFP phases.
-
-
Isocratic Run: Start with 60% B. Isocratic holds are superior to gradients for isomer resolution. Look for a "saddle" between peaks and optimize temperature (lower temperature often improves selectivity for shape-isomers).
Decision Logic & Workflow
The following diagram illustrates the logical flow for selecting the correct separation modality based on your specific constraints.
Caption: Workflow for selecting the optimal separation technique based on scale and stationary phase interaction mechanisms.
Comparative Data: Stationary Phase Performance
| Parameter | C18 (Standard) | Phenyl-Hexyl / PFP | Argentation (Ag-Silica) | Chiral (Amylose) |
| Separation Mechanism | Hydrophobicity (Solvophobic) | Charge Transfer Complex | Steric Inclusion / Shape | |
| Selectivity ( | Low ( | Medium ( | High ( | High ( |
| Sample Capacity | High | Medium | High | Low |
| Cost | Low | Medium | Low (DIY) | High |
| Recommendation | Do not use | First Choice (HPLC) | First Choice (Prep) | Last Resort |
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[2] Introduction to Modern Liquid Chromatography. Wiley. (Standard text regarding selectivity optimization in HPLC).
-
Williams, C. M., & Mander, L. N. (2001).[2] "Chromatography with Silver Nitrate."[3][4] Tetrahedron, 57(3), 425–447. Link (The authoritative review on Argentation Chromatography).
-
Subramanian, G. (Ed.). (2008).[5] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Details the use of chiral stationary phases for separating achiral regioisomers via shape selectivity).
-
Regis Technologies. (2022). "Separation of Positional Isomers using Chiral Chromatography Columns." Link (Industry application note on using CSPs for non-chiral isomeric resolution).
Sources
Validation & Comparative
Comparative Guide: Biological Activity of 5,7-Diethyl vs. 5,7-Dimethyl Derivatives
[1][2][3]
Executive Summary
This guide provides a technical comparison between 5,7-dimethyl and 5,7-diethyl substituted derivatives, a critical structural modification in medicinal chemistry.[1][2][3] These substitution patterns are most frequently encountered in flavonoids (chromen-4-ones), 8-hydroxyquinolines , and tocopherols .[1][2][3]
While methyl groups are the standard for improving metabolic stability and lipophilicity without imposing significant steric penalties, ethyl groups represent a "step-up" modification.[1][2][3] The transition from 5,7-dimethyl to 5,7-diethyl typically results in:
-
Increased Lipophilicity: A
cLogP of approximately +1.0 (+0.5 per methylene unit).[2][3] -
Enhanced Steric Bulk: Increased Taft steric parameter (
), often leading to reduced potency in tight binding pockets (e.g., kinase ATP sites) but increased potency in large hydrophobic pockets (e.g., GPCRs, specific nuclear receptors). -
Altered Metabolic Profile: Slower rate of O-dealkylation for ethyl ethers compared to methyl ethers, potentially extending half-life (
).[1][2][3]
Physicochemical & Structural Drivers[2][3]
The biological divergence between dimethyl and diethyl derivatives is driven by fundamental physical chemistry.[2][3]
Lipophilicity and Permeability
The addition of two methylene units (going from dimethyl to diethyl) significantly alters the partition coefficient.[2]
| Property | 5,7-Dimethyl Derivative | 5,7-Diethyl Derivative | Impact on Bioactivity |
| LogP (Lipophilicity) | Moderate (Baseline) | High (+1.0 vs Methyl) | Ethyl analogs show superior BBB penetration but higher risk of non-specific protein binding.[1][2][3] |
| Solubility (Aq) | Low | Very Low | Diethyl derivatives often require lipid-based formulations (e.g., liposomes, micelles).[1][2] |
| Steric Parameter ( | -1.24 (Methyl) | -1.31 (Ethyl) | Ethyl groups introduce rotational entropy penalties; they clash in "flat" binding clefts (e.g., DNA intercalation).[1][2][3] |
| Electronic Effect | +I (Inductive) | +I (Stronger) | Ethyl is a slightly better electron donor, increasing basicity of ring nitrogens (in quinolines).[2] |
Mechanistic Insight: The "Pocket Filling" Effect
-
Dimethyl (The "Cap"): Methyl groups are small enough to cap polar heteroatoms (O, N) to improve permeability without disrupting ligand-protein binding.[2] They fit into small "divots" in the active site.
-
Diethyl (The "Wedge"): Ethyl groups act as hydrophobic wedges.[2][3] If the receptor pocket has a large hydrophobic void (e.g., the hydrophobic tail pocket of the Estrogen Receptor), diethyl substitution increases binding affinity via Van der Waals interactions. If the pocket is tight (e.g., Acetylcholinesterase active site gorge), ethyl groups cause steric clashing, drastically reducing
.
Biological Performance Comparison
Case Study A: Flavonoids (5,7-Dimethoxyflavone vs. 5,7-Diethoxyflavone)
Context: 5,7-Dimethoxyflavone (DMF) is a potent regulator of sarcopenia and inflammation.[1][2][3] The diethyl analog is a synthetic probe used to test steric tolerance.[2][3]
-
Anti-Proliferative Activity (Cancer Lines: HepG2, T47D):
-
5,7-Dimethyl: High potency (
).[2] The planar structure allows intercalation or fitting into kinase ATP pockets.[2][3] -
5,7-Diethyl: Reduced potency (
).[2][3] The bulkier ethyl groups twist the B-ring out of planarity relative to the A/C rings, disrupting the pharmacophore required for kinase inhibition.[2][3]
-
-
Metabolic Stability:
Case Study B: 8-Hydroxyquinolines (Neuroprotection & Antimicrobial)
Context: Used as metal chelators (Zn, Cu, Fe) for Alzheimer's (clioquinol analogs) and antimicrobial action.[2]
-
Chelation Efficiency:
-
5,7-Dimethyl: Minimal steric interference with the N-O chelation bite.[1][2][3] Forms stable 2:1 complexes with
and .[2] -
5,7-Diethyl: The 7-ethyl group creates steric hindrance near the phenolic oxygen.[1][2][3] This weakens the metal-ligand bond stability constant (
), potentially reducing toxicity but also reducing efficacy as a chelator.[2][3]
-
-
Brain Uptake:
Case Study C: Lysergamides (The "Ethyl Boost")
Context: While N-substituted, the comparison of LSD (N-methyl) vs. ETH-LAD (N-ethyl) illustrates the "Ethyl Advantage" in GPCRs.[1][2][3]
-
Observation: ETH-LAD is ~2x more potent than LSD.[1][2][3][4]
-
Mechanism: The 5-HT2A receptor has a hydrophobic pocket that accommodates the larger ethyl group better than the methyl group, leading to a longer residence time.[2][3] This contradicts the "steric clash" rule seen in enzymes, highlighting that GPCRs often tolerate/prefer diethyl substitutions .[2]
Visualizing the SAR Logic
The following diagram illustrates the decision-making process for Medicinal Chemists when choosing between 5,7-dimethyl and 5,7-diethyl substitutions.
Caption: Decision tree for optimizing 5,7-substitution patterns based on target binding site topology.
Experimental Protocols
To objectively compare these derivatives, the following protocols are recommended.
Synthesis of 5,7-Dialkyl Ethers (General Protocol)
-
Reagents: 5,7-Dihydroxyflavone (Chrysin), Alkyl Iodide (Methyl Iodide vs Ethyl Iodide),
, Acetone/DMF.[1][2] -
Step-by-Step:
-
Dissolve 1.0 eq of scaffold (e.g., Chrysin) in anhydrous Acetone.
-
Add 4.0 eq of anhydrous
(Base).[2][3] -
Add 3.0 eq of Alkyl Iodide (MeI for dimethyl, EtI for diethyl).[2][3]
-
Reflux at
for 4-6 hours (MeI) or 12-18 hours (EtI). Note: Ethyl iodide reacts slower due to sterics.[3] -
Filter inorganic salts, evaporate solvent, and recrystallize from EtOH.[1]
-
Comparative Cytotoxicity Assay (MTT)
-
Objective: Determine
shift due to alkyl size. -
Protocol:
Microsomal Stability Assay (Metabolic Fate)
Data Summary Table
| Metric | 5,7-Dimethyl (Reference) | 5,7-Diethyl (Challenger) | Interpretation |
| MW ( g/mol ) | Baseline | +28.05 | Slight mass increase.[1][2][3] |
| cLogP | ~2.5 - 3.5 | ~3.5 - 4.5 | Ethyl is significantly more lipophilic.[1][2][3] |
| Target Affinity ( | High (for tight pockets) | Variable (Lower for tight, Higher for open) | Context-dependent.[2] |
| Metabolic Clearance | High (Rapid Demethylation) | Low (Slow Deethylation) | Ethyl offers better metabolic stability.[2] |
| Solubility | Poor | Very Poor | Formulation challenges increase with Ethyl.[2][3] |
References
-
BenchChem. (2025).[2][3] A Comparative Analysis of the Biological Activities of 5-Methoxyflavanone and 5,7-dimethoxyflavone. Retrieved from [2]
-
Kim, C., & Hwang, J. K. (2020).[5] The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways.[1][2][3][5] Nutrients, 12(4), 1079.[5] Retrieved from [2]
- Wietrzyk, J., et al. (2005). Structure-activity relationship of vitamin D analogs with modified side chains. (General SAR reference for alkyl substitution effects).
-
Marsh, D. F., et al. (1951).[6] The comparative pharmacology of the isomeric nitrogen methyl substituted heptylamines. Journal of Pharmacology and Experimental Therapeutics. Retrieved from
-
Wikipedia. (2023).[2][3] ETH-LAD: 6-ethyl-6-nor-lysergic acid diethylamide.[1][2][3][4] (Case study for Ethyl vs Methyl potency). Retrieved from [2]
-
MDPI. (2023).[2][3] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [2]
Sources
- 1. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 4. ETH-LAD - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. The comparative pharmacology of the isomeric nitrogen methyl substituted heptylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
5,7-Diethylpyrazolo[1,5-a]pyrimidine proper disposal procedures
[1]
Executive Summary & Immediate Directives
5,7-Diethylpyrazolo[1,5-a]pyrimidine is a nitrogen-rich heterocyclic compound typically used as a scaffold in medicinal chemistry (e.g., kinase inhibitors).[1] Due to its biological activity and nitrogen content, it must be treated as Hazardous Organic Waste .
Core Disposal Directive:
-
Method: High-Temperature Incineration (with NOx scrubbing).[1]
-
Drain Disposal: STRICTLY PROHIBITED . Do not flush down the sink.[1]
-
Segregation: Segregate based on solvent content. If the specific batch contains halogens (e.g., 3-bromo derivative), segregate into Halogenated Waste .[1] If it is the pure diethyl core, it typically qualifies as Non-Halogenated , but local site rules often default all unknown bioactive heterocycles to the "High Hazard" or "Incineration Only" stream.
Chemical Profile & Hazard Identification
Before disposal, verify the specific derivative. This guide covers the core structure and its common halogenated intermediates (e.g., 3-bromo-5,7-diethylpyrazolo[1,5-a]pyrimidine).[1]
| Property | Description | Operational Implication |
| Chemical Class | Fused Pyrimidine Heterocycle | High thermal stability; requires high-temp incineration for complete destruction.[1] |
| Physical State | Solid (Beige/Off-white powder) | Dust inhalation hazard during weighing/transfer.[1] |
| CAS Reference | Check Bottle. Common analog: 43024-34-6 (3-bromo derivative) | Use CAS to confirm "P-List" or "U-List" status (likely not listed, defaulting to general organic waste).[1] |
| GHS Hazards | Warning Acute Tox. 4 (Oral) Skin/Eye Irrit. 2/2A STOT SE 3 | PPE Required: Nitrile gloves, safety glasses, lab coat.[1] Use fume hood for solids.[1] |
| Reactivity | Stable. Incompatible with strong oxidizers.[1] | Do not mix with nitric acid or perchlorates in waste stream.[1] |
Waste Segregation & Decision Logic
Proper segregation reduces disposal costs and prevents dangerous cross-reactions.[1] Use the following logic flow to determine the correct waste stream.
Figure 1: Decision matrix for segregating pyrazolopyrimidine waste streams.
Step-by-Step Disposal Protocols
A. Solid Waste (Pure Compound or Spill Debris)[1]
-
Container: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1]
-
Labeling: Affix a hazardous waste label.
-
Transfer:
B. Liquid Waste (Solutions & Rinsates)
-
Solvent Compatibility: Determine the primary solvent.[1]
-
Rinsing: Triple-rinse empty original containers with a compatible solvent (e.g., acetone).[1] Add the rinsate to the liquid waste container.[1]
-
Closure: Ensure caps are tight. Do not fill containers >90% full to allow for thermal expansion.[1]
C. Empty Container Management
-
Triple Rinse Rule: Once triple-rinsed, the glass bottle can usually be defaced (label crossed out) and discarded in broken glass/sharps containers, or recycled depending on local institutional policy.[1]
-
Redundant Safety: If the compound is highly potent (e.g., <10 µM bioactivity), treat the empty bottle itself as solid hazardous waste.[1]
Emergency Spill Response
Scenario: 5g bottle dropped, powder dispersed on floor.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, N95 dust mask (or respirator), and goggles.[1]
-
Containment: Cover the spill with wet paper towels (dampened with water or ethanol) to prevent dust generation.[1] Do not dry sweep. [1]
-
Cleanup:
-
Disposal: Label the bag as "Hazardous Waste: Solid Spill Debris (Pyrazolopyrimidine)" and place in the solid waste drum.[1]
Scientific Rationale & Compliance
Why Incineration?
Pyrazolo[1,5-a]pyrimidines are thermally stable aromatic heterocycles.[1] Standard wastewater treatment (hydrolysis/oxidation) may not fully degrade the core ring structure, leading to environmental persistence.[1] High-temperature incineration (>1000°C) ensures ring opening and complete mineralization into CO₂, H₂O, and NOx (captured by scrubbers).[1]
Regulatory Context (US/EU)[1]
-
US EPA (RCRA): While not explicitly "P-listed" (acutely hazardous), it falls under the "Characteristic" definition if it exhibits toxicity.[1] Most institutions manage it under the "General Organic Waste" code to ensure compliance.[1]
-
EU REACH: Treat as a substance of "Very High Concern" (SVHC) protocol if bioactivity data is unknown, enforcing a zero-discharge policy to waterways.[1]
References
-
PubChem Compound Summary. Pyrazolo[1,5-a]pyrimidine Core Properties.[1] National Library of Medicine.[1] Link
-
Fisher Scientific. Safety Data Sheet (General Pyrazolopyrimidine Derivative).Link[1]
-
Chemikart. 3-bromo-5,7-diethylpyrazolo[1,5-a]pyrimidine (CAS 43024-34-6) Product Page.[1][3][4] (Used for analog identification). Link[1]
-
US EPA. Hazardous Waste Management Guidelines (RCRA).[1]Link[1]
Personal protective equipment for handling 5,7-Diethylpyrazolo[1,5-a]pyrimidine
Executive Safety Assessment
The "Unknown Hazard" Principle: As a researcher handling 5,7-Diethylpyrazolo[1,5-a]pyrimidine , you are working with a fused-ring nitrogen heterocycle commonly utilized as a scaffold in kinase inhibitor discovery (e.g., CDK2, TRK inhibitors).[1] While specific toxicological data (LC50/LD50) for this exact diethyl derivative may be sparse in public registries, its structural class dictates that it be treated as a Potentially Bioactive Compound .
Core Hazard Classification (Assumed based on SAR):
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[2]
-
Irritation: Skin (H315), Eye (H319), and Respiratory Tract (H335).[1]
-
Bioactivity: High potential for interaction with cellular signaling pathways.[3]
Operational Directive: Do not treat this merely as a "generic organic solid." Handle with the rigor reserved for pharmaceutical intermediates. The primary risks are inhalation of fine particulates during weighing and dermal absorption if solubilized in organic carriers (DMSO/DMF).
PPE Matrix: The Defense Layering System
This matrix is designed not just for compliance, but for permeation resistance and ergonomic safety.
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Hand Protection (Primary) | Nitrile (4 mil minimum) | Nitrile offers superior resistance to physical snagging compared to latex.[1] It provides excellent barrier protection against the solid powder. |
| Hand Protection (Secondary) | Double-Gloving Protocol | Self-Validating Step: Wear a bright-colored inner glove (e.g., orange/blue) under a standard outer glove.[1] A tear in the outer glove becomes immediately visible. |
| Respiratory | Fume Hood (Primary) | Engineering Control: All open handling must occur here. Face velocity: 0.5 m/s (100 fpm). |
| Respiratory (Backup) | N95 or P100 Respirator | Required only if weighing outside a hood or during spill cleanup. Surgical masks provide zero protection against chemical particulates. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient for fine powders which can drift around lenses. Goggles provide a seal against dust entry. |
| Body Defense | Lab Coat + Tyvek Sleeves | Wrist gaps are the most common exposure point. Disposable Tyvek sleeves bridge the gap between glove and coat cuff. |
Operational Protocol: Safe Handling Workflow
Phase A: Preparation & Engineering Controls
-
Static Mitigation: Pyrazolopyrimidines are often fluffy, electrostatic solids. Place an ionizing bar or antistatic gun inside the weigh station.
-
Solvent Selection Check: If dissolving in DMSO or DMF , realize these solvents are penetration enhancers. They will carry the chemical through your skin and gloves faster than water.
-
Action: If using DMSO, upgrade outer gloves to High-Breakthrough Nitrile (8 mil) or Laminate gloves.[1]
-
Phase B: The Weighing Procedure (Critical Step)
-
Don PPE: Put on inner gloves -> Lab coat -> Tyvek sleeves -> Outer gloves (taped to sleeves if handling >1g).[1]
-
Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of the bulk container.
-
Tare: Tare the vial before opening the chemical container to minimize open-air time.
-
Seal: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent grinding the chemical into the cap (which creates dust upon next opening).
Phase C: Solubilization & Reaction
-
Addition: Add solvent slowly. Pyrazolopyrimidines can be exothermic upon initial solvation.
-
Labeling: Immediately label the solution with concentration and solvent. "Unknown clear liquid" is the most dangerous item in a lab.
Emergency Response & Decontamination
-
Skin Contact:
-
Spill (Solid):
-
Isolate: Mark the area.
-
Wet Wipe: Do not dry sweep (creates dust). Cover with a wet paper towel (soaked in water or ethanol) to dampen the powder, then scoop up.
-
Dispose: Place in a sealed bag labeled "Hazardous Debris."
-
Visualizing the Safety Architecture
The following diagram illustrates the "Swiss Cheese Model" of defense applied to this specific chemical. Note how Engineering Controls are the primary barrier, with PPE serving as the final redundancy.
Figure 1: Hierarchy of Defense for Handling Bioactive Powders. Note the critical role of static control in preventing invisible dust exposure.
Disposal & Waste Management
-
Waste Stream: Classify as "Hazardous Organic Waste (Bioactive)."
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) as pyrazolopyrimidines are nitrogen-rich and potentially reactive.[1]
-
Destruction: High-temperature incineration is the required method to ensure the destruction of the heterocyclic core.
References
-
PubChem. (2024). Compound Summary: Pyrazolo[1,5-a]pyrimidine derivatives. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Chemical Hygiene Plan. United States Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Kimberly-Clark Professional. (2023).[1] Chemical Resistance Guide for Nitrile Gloves. [Link][1][7]
Sources
- 1. [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | C7H9N5O2 | CID 11194901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 4. soscleanroom.com [soscleanroom.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.yale.edu [ehs.yale.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
